molecular formula C18H20N2OS2 B6576427 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326874-60-5

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6576427
CAS No.: 1326874-60-5
M. Wt: 344.5 g/mol
InChI Key: JQWWGNRCSACXMC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of thienopyrimidines usually involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of thienopyrimidines is characterized by a thiophene ring fused to a pyrimidine ring. The presence of sulfur in the thiophene ring and the two nitrogen atoms in the pyrimidine ring can contribute to the compound’s reactivity and potential biological activity .


Chemical Reactions Analysis

Thienopyrimidines can participate in various chemical reactions due to the presence of the reactive thiophene and pyrimidine rings. The exact reactions would depend on the specific substituents attached to the rings .

Mechanism of Action

The mechanism of action of thienopyrimidines can vary widely and depends on their specific structure and the target molecules in the body. For example, some thienopyrimidines have been found to inhibit certain enzymes, which can lead to therapeutic effects .

Future Directions

Thienopyrimidines are a class of compounds with potential for drug development due to their diverse biological activities. Future research could explore new synthetic methods, investigate their mechanisms of action, and evaluate their therapeutic potential .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-18(2,3)13-7-5-12(6-8-13)11-23-17-19-14-9-10-22-15(14)16(21)20(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWWGNRCSACXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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